3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Structural Characterization
The compound 3-(4-nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is systematically named tert-butyl (S)-3-((4-nitrobenzyl)amino)pyrrolidine-1-carboxylate according to IUPAC conventions. Its structure comprises a pyrrolidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 3 with a 4-nitrobenzylamino moiety (Figure 1).
The nitro group (-NO₂) occupies the para position on the benzyl ring, while the Boc group (-C(O)OC(CH₃)₃) and the 4-nitrobenzylamine (-NH-CH₂-C₆H₄-NO₂) are attached to the pyrrolidine nitrogen and carbon atoms, respectively. Key structural identifiers include:
Molecular Formula and Weight Analysis (C₁₆H₂₃N₃O₄)
The molecular formula C₁₆H₂₃N₃O₄ corresponds to an average molecular mass of 321.377 g/mol and a monoisotopic mass of 321.168856 g/mol . Elemental composition and mass contributions are as follows:
| Element | Quantity | Contribution to Mass (g/mol) | Percentage Composition |
|---|---|---|---|
| Carbon | 16 | 192.176 | 59.8% |
| Hydrogen | 23 | 23.184 | 7.21% |
| Nitrogen | 3 | 42.021 | 13.08% |
| Oxygen | 4 | 63.996 | 19.91% |
Table 1: Elemental composition and mass distribution derived from computational analysis.
The tert-butyl group contributes significantly to the molecular weight (72.11 g/mol), while the nitrobenzylamine moiety accounts for 150.13 g/mol.
Stereochemical Considerations and Isomerism
The compound contains one chiral center at the C3 position of the pyrrolidine ring, leading to two enantiomers: (S)-3-((4-nitrobenzyl)amino)pyrrolidine-1-carboxylate and its (R)-counterpart . Synthetic routes described in the literature often yield the (S)-enantiomer through stereoselective methods, such as asymmetric cycloadditions or chiral auxiliary-based strategies.
Key Stereochemical Features:
- Configuration : The (S)-configuration is stabilized by intramolecular hydrogen bonding between the pyrrolidine nitrogen and the nitrobenzylamino group.
- Pseudorotation : The pyrrolidine ring exhibits puckering conformations (Cγ-endo or Cγ-exo), influenced by steric interactions between the Boc group and the nitrobenzyl substituent.
No diastereomers are possible due to the absence of additional stereocenters. The enantiomers exhibit distinct optical activities, with reported specific rotations for analogous pyrrolidine derivatives ranging from -14.5° to +14.5° in ethanol.
Properties
IUPAC Name |
tert-butyl 3-[(4-nitrophenyl)methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQXYFVNZSXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670764 | |
| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-26-6 | |
| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
The most widely documented method involves introducing the tert-butoxycarbonyl (Boc) group to a pyrrolidine precursor. A primary route begins with 3-(4-nitrophenyl)pyrrolidin-1-one , which undergoes ring-opening under strongly alkaline conditions (e.g., NaOH or KOH) in the presence of tert-butoxycarbonyl copper chloride. The lactam ring is cleaved, exposing the secondary amine, which subsequently reacts with the Boc reagent to form the protected intermediate. This step typically proceeds at room temperature or under mild heating (40–60°C), with reaction times ranging from 4 to 12 hours.
The Boc group serves dual purposes:
Introduction of the 4-Nitrobenzylamino Group
Following Boc protection, the 3-position of the pyrrolidine ring is functionalized via alkylation or reductive amination :
Alkylation with 4-Nitrobenzyl Halides
A common approach employs 4-nitrobenzyl bromide or chloride as the electrophile. The Boc-protected pyrrolidine reacts with the benzyl halide in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere. Triethylamine or DIEA is often added to scavenge acid byproducts. For example:
Reaction conditions: 0°C to room temperature, 6–24 hours.
Reductive Amination
Alternatively, 4-nitrobenzaldehyde may react with the Boc-protected pyrrolidine amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen/palladium). This method avoids harsh alkylation conditions but requires careful pH control (pH 4–6) to optimize imine formation.
Optimization and Challenges
Yield and Purity Considerations
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Boc Protection Efficiency : Excess Boc anhydride (1.2–2.0 equiv) improves yields but complicates purification. Chromatography (silica gel, hexane/ethyl acetate) is standard for isolating the Boc-protected intermediate.
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Regioselectivity : Competing reactions at the pyrrolidine 2- or 5-positions are minimized by steric hindrance from the Boc group, directing substitution to the 3-position.
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Nitro Group Stability : Strong acids or prolonged heating may reduce the nitro group to an amine, necessitating neutral to mildly basic conditions.
Alternative Routes
While less common, Mitsunobu reactions and Ullmann-type couplings have been explored for introducing the 4-nitrobenzylamino moiety. These methods require specialized catalysts (e.g., palladium or copper) and are limited by cost and scalability.
Comparative Analysis of Methods
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost efficiency and safety:
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Solvent Selection : Transitioning from DMF to 2-MeTHF reduces toxicity and improves recyclability.
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Catalyst Recycling : Copper-based catalysts (from patent CN103787971A) are recovered via filtration, lowering waste.
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Process Analytical Technology (PAT) : In-line FTIR monitors Boc protection completeness, reducing batch failures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: 3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, potentially affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous pyrrolidine-1-carboxylic acid tert-butyl esters, focusing on substituent diversity, synthetic utility, and applications.
Table 1: Key Structural and Functional Comparisons
Biological Activity
3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in pharmaceutical and biochemical research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its applications, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.37 g/mol
- CAS Number : 1204811-26-6
The compound's biological activity primarily stems from its structural features, which allow it to interact with various biological targets. The presence of the nitro group and the amino functionality enhances its ability to act as an inhibitor in enzymatic pathways.
Enzyme Inhibition
Research indicates that compounds similar to 3-(4-nitrobenzylamino)pyrrolidine derivatives can inhibit viral neuraminidases, which are critical for the replication of influenza viruses. This inhibition occurs through specific interactions with enzyme active sites, leading to reduced viral propagation in cell cultures .
Antiviral Properties
Several studies have demonstrated the antiviral potential of pyrrolidine derivatives against influenza virus neuraminidase. For instance, compounds structurally related to 3-(4-nitrobenzylamino)pyrrolidine have shown effective inhibition in vitro, suggesting a promising avenue for developing new antiviral agents .
Neuropharmacological Effects
The compound is also being investigated for its effects on neurotransmitter systems. Its role as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders highlights its relevance in drug development aimed at conditions such as depression and anxiety disorders .
Case Studies
-
Influenza Virus Study :
- Objective : To evaluate the inhibitory effect of pyrrolidine derivatives on neuraminidase.
- Methodology : The cytopathogenic effects were measured using the MTT assay, assessing cell viability post-treatment with various concentrations of the compound.
- Results : Significant reductions in cytopathogenicity were observed, with calculated EC50 values indicating effective concentrations for inhibition .
-
Neurotransmitter Interaction Study :
- Objective : To investigate the interaction of the compound with neurotransmitter receptors.
- Methodology : Binding assays were conducted using radiolabeled neurotransmitters.
- Results : The compound exhibited moderate affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Used as an intermediate in synthesizing drugs for neurological disorders. |
| Biochemical Research | Investigates mechanisms of neurotransmitter action and viral inhibition. |
| Drug Formulation | Enhances bioavailability and efficacy of therapeutic agents. |
| Analytical Chemistry | Serves as a standard for quantifying related compounds in biological samples. |
| Material Science | Develops novel materials with specific functional properties due to its structure. |
Q & A
Q. What are the key steps in synthesizing 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves a multi-step approach:
- Piperidine/Pyrrolidine Ring Formation : Cyclization of precursors like 1,5-diaminopentane under controlled acidic or basic conditions to form the nitrogen-containing heterocycle .
- tert-Butyl Ester Introduction : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group and stabilize the structure .
- 4-Nitrobenzylamino Attachment : Nucleophilic substitution using 4-nitrobenzyl chloride under basic conditions to functionalize the pyrrolidine/piperidine ring . Reaction parameters (temperature, time, reagent stoichiometry) must be optimized to achieve yields >70% and purity >95% .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : To confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and nitrobenzyl protons (aromatic signals at ~7.5–8.2 ppm) .
- HPLC/MS : For purity assessment (>95%) and molecular weight verification (C17H25N3O4, MW 335.4 g/mol) .
- X-ray Crystallography or FT-IR : Optional for resolving stereochemistry or functional group validation .
Q. What are the recommended storage and handling conditions?
- Storage : Keep in airtight, light-protected containers at 2–8°C with desiccants to prevent hydrolysis of the ester group .
- Safety : Use gloves, lab coats, and fume hoods due to potential irritancy. Avoid inhalation of fine powders .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Varying temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., Pd/C for nitro reduction) to identify optimal parameters .
- Continuous Flow Reactors : For industrial-scale synthesis, these systems enhance mixing and heat transfer, reducing side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate high-purity product .
Q. How to resolve contradictions in reported biological activities of structural analogs?
Contradictions may arise due to:
- Stereochemical Variations : Use chiral HPLC to isolate enantiomers and test activity separately (e.g., (R)- vs. (S)-configurations) .
- Impurity Interference : Re-evaluate compound purity via LC-MS; impurities like unreacted nitrobenzyl chloride may skew bioassay results .
- Assay Conditions : Standardize in vitro protocols (e.g., pH, cell lines) to minimize variability. Cross-validate findings with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. How to design derivatives for target interaction studies in medicinal chemistry?
- Structural Modifications :
- Replace the nitro group with amino (via catalytic hydrogenation) or halogen substituents to alter electronic properties and binding affinity .
- Substitute the tert-butyl ester with methyl or benzyl esters to modulate lipophilicity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or GPCRs .
- Biological Testing : Screen derivatives against panels of kinases or proteases to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
